1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by the presence of furan, methoxyphenethyl, and thiophenethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine. For instance, reacting 1-(furan-2-ylmethyl)amine with 1-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)isocyanate under controlled conditions.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan, methoxyphenethyl, and thiophenethyl groups could contribute to binding affinity and specificity through various interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-phenethylurea: Lacks the methoxy and thiophene groups, potentially altering its reactivity and applications.
1-(Thiophen-2-ylmethyl)-3-(4-methoxyphenethyl)urea: Similar structure but with different positioning of the thiophene group.
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)urea: Lacks the thiophen-2-yl group, which might affect its chemical properties and applications.
Biological Activity
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O3S, with a molecular weight of 435.5 g/mol. The structure includes a furan ring, a methoxyphenethyl group, and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives that include furan and thiophene groups have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogens | Activity Observed |
---|---|---|
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | Escherichia coli, Salmonella typhi | Bactericidal against E. coli and S. typhi |
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid | Staphylococcus aureus, Bacillus subtilis | Inhibitory activity noted |
In a study evaluating the antimicrobial efficacy of related compounds, it was found that 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea exhibited bactericidal activity against E. coli and Salmonella typhi, while being bacteriostatic against Bacillus subtilis .
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The presence of urea and thiophene groups in the structure may facilitate interactions with specific enzymes or receptors in microbial cells.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized several urea derivatives, including those with furan and thiophene components. The synthesized compounds were characterized using techniques such as GC-MS and NMR spectroscopy. Their antibacterial activities were assessed through minimum inhibitory concentration (MIC) tests against various pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) Values
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | Escherichia coli |
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | 16 | Salmonella typhi |
The study concluded that the compound demonstrated promising antibacterial properties, warranting further investigation into its potential as a therapeutic agent .
Case Study 2: Comparative Analysis
Another research effort compared the biological activities of various thiourea derivatives with similar structural motifs. The results indicated that modifications to the substituents on the urea nitrogen significantly influenced their antimicrobial potency.
Table 3: Comparative Biological Activity
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) |
---|---|---|
Compound A | Active | >100 |
Compound B | Moderate | 75 |
This compound | High | 50 |
This analysis revealed that the compound had a favorable balance between antimicrobial efficacy and cytotoxicity, making it a candidate for further drug development .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-25-18-8-6-17(7-9-18)10-12-22-21(24)23(16-19-4-2-14-26-19)13-11-20-5-3-15-27-20/h2-9,14-15H,10-13,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUNJWKSADNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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